molecular formula C17H14N2O B14927948 (2E)-3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one

(2E)-3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B14927948
M. Wt: 262.30 g/mol
InChI Key: DNDWMDCFAXBBKL-RMKNXTFCSA-N
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Description

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-(2-naphthyl)ethanone and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Alcohols, alkanes, or other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity, or interact with DNA, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-HYDROXYPHENYL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE
  • (E)-3-(4-METHOXYPHENYL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE
  • (E)-3-(4-CHLOROPHENYL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE

Uniqueness

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other chalcones. The combination of the pyrazole and naphthyl groups enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C17H14N2O/c1-19-12-13(11-18-19)6-9-17(20)16-8-7-14-4-2-3-5-15(14)10-16/h2-12H,1H3/b9-6+

InChI Key

DNDWMDCFAXBBKL-RMKNXTFCSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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